1-[(naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea
Description
1-[(Naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a urea derivative featuring a naphthalene moiety and a tetrahydropyran (oxane)-substituted pyrazole.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-21(22-12-17-8-5-7-16-6-1-2-10-20(16)17)24-18-13-23-25(14-18)15-19-9-3-4-11-27-19/h1-2,5-8,10,13-14,19H,3-4,9,11-12,15H2,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMHUAKOKGEMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene derivative, followed by the introduction of the pyrazole ring and the oxane moiety. The final step involves the formation of the urea linkage.
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Step 1: Preparation of Naphthalene Derivative
Reagents: Naphthalene, methylating agent (e.g., methyl iodide)
Conditions: Reflux in an appropriate solvent (e.g., toluene) with a base (e.g., potassium carbonate)
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:
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Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
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Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature in an appropriate solvent
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Substitution: The oxane moiety can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Reflux in an appropriate solvent
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the pyrazole ring can yield pyrazoline derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for further derivatization, enabling the creation of more complex organic molecules. It is particularly useful in developing materials with specific optical or electronic properties due to the naphthalene unit's ability to absorb light and facilitate charge transfer .
Biology
In biological research, 1-[(naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is investigated as a probe for studying interactions involving naphthalene and pyrazole derivatives. Its potential to intercalate into DNA suggests applications in molecular biology for studying gene expression and regulation mechanisms .
Medicine
The compound is being explored for its therapeutic potential. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may exhibit anti-cancer properties by disrupting cellular processes in cancer cells .
Case Study Example:
A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, highlighting its potential as a lead compound for drug development .
Industry
In industrial applications, this compound is utilized in developing new materials that exhibit desirable properties such as fluorescence or conductivity. The oxane moiety enhances solubility, making it suitable for formulating advanced materials in electronics and photonics .
Comparative Data Table
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables creation of complex molecules |
| Biology | Probe for biological interactions | Aids in understanding gene regulation |
| Medicine | Potential therapeutic agent | Possible anti-cancer properties |
| Industry | Material development | Enhanced fluorescence/conductivity |
Mechanism of Action
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets. The naphthalene ring can intercalate into DNA, while the pyrazole ring can interact with enzymes or receptors. The oxane moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s structure can be compared to urea derivatives with pyrazole cores and varying substituents:
Key Observations :
- The naphthalene substituent in the target compound increases molecular weight and lipophilicity compared to simpler analogs like 9a, which may influence pharmacokinetic properties such as absorption and bioavailability.
- The oxan-2-ylmethyl group likely improves solubility relative to fully aromatic substituents (e.g., 4-fluorobenzyl in ), as oxygen atoms in tetrahydropyran can engage in hydrogen bonding .
Spectroscopic and Crystallographic Data
- IR/NMR Trends : Urea carbonyl stretches in analogs like 9a appear at ~1640–1680 cm⁻¹. The target compound’s naphthalene moiety may introduce additional aromatic C–H stretches (~3050 cm⁻¹).
- Crystallography : Pyrazole derivatives (e.g., biphenylpyrazoles) form hydrogen-bonded networks via urea groups, suggesting similar packing for the target compound. However, bulkier substituents may reduce crystallinity compared to 9a .
Biological Activity
1-[(naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a compound of interest due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a naphthalene ring, a pyrazole moiety, and an oxane group, which collectively contribute to its biological properties. The molecular formula is CHNO.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- DNA Intercalation : The naphthalene moiety can intercalate into DNA, potentially affecting replication and transcription processes.
- Enzyme Interaction : The pyrazole ring may interact with various enzymes or receptors, influencing biochemical pathways.
- Solubility Enhancement : The oxane group improves the compound's solubility and bioavailability, facilitating its biological effects.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit antiproliferative effects on cancer cell lines by disrupting cellular processes through its interactions with DNA and enzymes.
- Anti-inflammatory Effects : Similar compounds have shown promise as TRPV1 antagonists, which could translate to anti-inflammatory activity by modulating pain pathways .
- Neurological Applications : The unique structure may allow for exploration in neuroprotective contexts, particularly in models of ischemic injury .
Data Table: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth in vitro | |
| Anti-inflammatory | Potential TRPV1 antagonism | |
| Neuroprotection | Protective effects in ischemic models |
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism involved cell cycle arrest and apoptosis induction, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: TRPV1 Antagonism
A series of structure-activity relationship studies on related pyrazole compounds indicated that modifications to the pyrazole ring could enhance TRPV1 antagonistic properties. This opens avenues for pain management therapies utilizing this compound or its derivatives .
Q & A
Basic: What are the established synthetic routes for 1-[(naphthalen-1-yl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea?
Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: Prepare the pyrazole core by reacting 1-phenylpyrazole-4-carboxaldehyde with a naphthalene derivative (e.g., 1-acetylnaphthalene) under basic conditions to form a conjugated enone intermediate .
- Step 2: Functionalize the pyrazole nitrogen using alkylation agents. For example, (oxan-2-yl)methyl groups can be introduced via nucleophilic substitution with tetrahydropyran-derived reagents .
- Step 3: Urea linkage formation: React the amine group of the pyrazole derivative with a naphthalen-1-ylmethyl isocyanate using a coupling agent like triethylamine in dichloromethane .
- Purification: Column chromatography (ethyl acetate/hexane) or recrystallization from ethanol is typically employed .
Basic: How is structural confirmation performed for this compound?
Answer:
- X-ray crystallography resolves stereochemical details (e.g., E/Z configuration of double bonds, torsion angles between aromatic rings) .
- Spectroscopic methods :
- Thermal analysis : Melting point determination ensures purity, though decomposition may occur above 300°C .
Advanced: How can researchers address low yields in the urea coupling step?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalytic optimization : Use NaHSO4-SiO2 as a solid acid catalyst to enhance reactivity in polar aprotic solvents (e.g., DMF) .
- Temperature control : Maintain reactions at 0–5°C to suppress byproduct formation .
- Alternative coupling agents : Replace triethylamine with 1,8-diazabicycloundec-7-ene (DBU) for improved nucleophilicity .
- Real-time monitoring : Employ LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Advanced: What contradictions exist in reported crystallographic data for analogous pyrazole-urea hybrids?
Answer:
- Torsional discrepancies : Some studies report pyrazole-naphthalene dihedral angles of ~46° , while others observe planar arrangements due to π-π stacking . These differences may stem from solvent effects or crystal-packing forces.
- Hydrogen bonding variability : Urea NH groups may form intramolecular H-bonds with pyrazole nitrogens or interact with solvent molecules, altering supramolecular architectures .
- Resolution challenges : Non-merohedral twinning in crystals (observed in similar compounds) complicates data refinement, requiring specialized software (e.g., TWINLAW) .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking studies : Model interactions with target proteins (e.g., kinases) using the urea moiety as a hydrogen-bond donor/acceptor. Adjust substituents on the naphthalene or tetrahydropyran groups to optimize binding .
- QSAR modeling : Correlate electronic parameters (HOMO/LUMO energies) of the pyrazole core with experimental IC50 values to predict activity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify derivatives with prolonged residence times .
Basic: What analytical techniques are critical for assessing purity?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) to quantify impurities .
- Elemental analysis : Confirm C, H, N, O content within ±0.3% of theoretical values .
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane = 1:3); urea derivatives typically exhibit Rf = 0.4–0.6 .
Advanced: What strategies resolve spectral overlap in 1H NMR for naphthalene and pyrazole protons?
Answer:
- Solvent selection : Use deuterated DMSO to deshield aromatic protons, enhancing signal separation .
- 2D NMR : Employ HSQC to assign overlapping protons (δ 7.2–8.5 ppm) via correlations with 13C signals .
- Variable-temperature NMR : Lowering temperature to 243 K slows ring-current effects, sharpening multiplet splitting .
Advanced: How does the tetrahydropyran (oxan-2-yl) group influence physicochemical properties?
Answer:
- Solubility : The oxan-2-yl group increases hydrophilicity (clogP reduced by ~0.5 vs. alkyl chains) .
- Metabolic stability : The ether oxygen resists CYP450 oxidation, prolonging half-life in vitro .
- Conformational rigidity : The chair conformation of tetrahydropyran restricts rotational freedom, potentially enhancing target selectivity .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Hazard mitigation : Use PPE (gloves, goggles) due to H302 (oral toxicity) and H315/H319 (skin/eye irritation) .
- Ventilation : Perform reactions in a fume hood to avoid inhaling fine particles (H335) .
- Waste disposal : Neutralize residues with acetic acid before aqueous disposal .
Advanced: How can researchers validate the compound’s mechanism of action in biological systems?
Answer:
- Kinase profiling : Screen against a panel of 50+ kinases to identify off-target effects .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
- CRISPR knockouts : Generate isogenic cell lines lacking the putative target to assess dependency on the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
